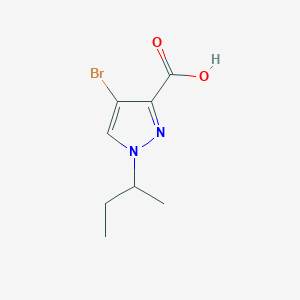
4-Bromo-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole
描述
4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole is a heterocyclic compound that features two pyrazole rings, one of which is substituted with a bromine atom at the 4-position and methyl groups at the 1’ and 3’ positions
作用机制
Target of Action
The primary targets of 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole are currently unknown. This compound is a derivative of pyrazole, a heterocyclic aromatic organic compound
Mode of Action
As a pyrazole derivative, it may interact with its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The bromine atom could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Pyrazole derivatives have been implicated in a variety of biological processes, including oxidative phosphorylation and ATP exchange . .
Result of Action
Given its structural similarity to other pyrazole derivatives, it may have potential inhibitory effects . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole. For instance, the compound is moisture sensitive , which could affect its stability and activity. Additionally, factors such as pH, temperature, and the presence of other molecules could influence its interactions with its targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole typically involves the bromination of 1,3-dimethylpyrazole followed by coupling reactions to form the bipyrazole structure. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like methanol . The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole may involve scalable synthetic routes that utilize cost-effective reagents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole rings.
Cyclization Reactions: It can undergo cyclization reactions to form fused heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-Bromosuccinimide (NBS): for bromination.
Sodium hydride (NaH): and potassium carbonate (K2CO3) for substitution reactions.
Oxidizing agents: like hydrogen peroxide (H2O2) for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds, which can exhibit different biological and chemical properties .
科学研究应用
4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including inhibitors of enzymes like liver alcohol dehydrogenase.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazole derivatives with biological targets.
相似化合物的比较
Similar Compounds
Uniqueness
4-Bromo-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-(4-bromo-1H-pyrazol-5-yl)-1,3-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c1-5-6(4-13(2)12-5)8-7(9)3-10-11-8/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJVEWYVTSPEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=C(C=NN2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/structure/B3197604.png)
![6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3197615.png)

![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furoyl chloride](/img/structure/B3197634.png)





![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B3197685.png)

